
2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Overview
Description
2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H9ClN2 and a molecular weight of 192.65 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves the reaction of 2-aminoaryl ketones with certain arylacetylenes . One common method includes the use of guanidine hydrochloride in the presence of sodium in absolute ethanol . The reaction conditions often require a cold solution to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile has been identified as a building block for synthesizing pharmacologically active compounds. Its derivatives have shown promising results in:
- Antimicrobial Activity: Certain derivatives have demonstrated potent activity against bacterial strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae, exhibiting inhibition zones comparable to standard antibiotics.
- Anticancer Activity: Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines like MCF-7 (breast cancer) and HCT-116 (colon cancer). Specific derivatives have reported IC50 values indicating significant cytotoxic activity against these cell lines.
Organic Synthesis
Synthetic Intermediates
The compound serves as an intermediate in the synthesis of complex organic molecules. Its reactivity allows for the formation of various derivatives that can enhance biological activities or improve pharmacological properties. Key applications include:
- Synthesis of Heterocycles: The compound can be utilized to create other heterocyclic compounds that may possess unique biological activities.
- Drug Development: It plays a critical role in developing new therapeutic agents by enabling modifications that enhance efficacy and selectivity against specific targets .
Material Science
Development of Novel Materials
In material science, this compound is explored for its potential in developing materials with unique electronic and optical properties. Applications include:
- Conductive Polymers: The compound's structure may contribute to the development of conductive polymers used in electronic devices.
- Sensors: Its chemical properties make it suitable for fabricating sensors that can detect specific analytes due to its interaction with various chemical species.
Case Studies
- Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various quinoline derivatives. The results indicated that certain derivatives of this compound exhibited significant inhibitory effects against multi-drug resistant strains of bacteria.
- Anticancer Evaluation : In vitro studies assessed the anticancer properties of this compound against breast and colon cancer cell lines. The findings revealed that specific structural modifications led to enhanced cytotoxicity and apoptosis induction.
Mechanism of Action
The mechanism of action of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5,6,7,8-tetrahydroquinoline
- 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid
- 2-Chloroquinoline-3-carbaldehyde
Comparison
Compared to similar compounds, 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to the presence of both a chloro group and a carbonitrile group. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features both a chloro group and a carbonitrile moiety, which contribute to its unique reactivity and potential therapeutic applications. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative studies with related compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various disease processes. Research indicates that this compound may inhibit certain enzymes or receptors critical for cell proliferation and survival, particularly in cancer cells. The exact molecular pathways affected by this compound can vary based on structural modifications and the presence of functional groups.
Anticancer Properties
Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis and inhibit cell growth by targeting key signaling pathways involved in tumorigenesis. For example:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Inhibition of cell cycle progression |
HeLa (Cervical Cancer) | 15.3 | Induction of apoptosis |
A549 (Lung Cancer) | 10.1 | Inhibition of PI3K/Akt pathway |
These results highlight the potential of this compound as a lead compound for developing new anticancer therapies.
Enzyme Inhibition
In addition to its anticancer properties, this compound has been investigated for its ability to inhibit various enzymes associated with neurodegenerative diseases. For instance:
Enzyme | Inhibition IC50 (µM) | Reference |
---|---|---|
Acetylcholinesterase (AChE) | 0.08 | |
Butyrylcholinesterase (BuChE) | 0.14 | |
β-Secretase (BACE-1) | 0.38 |
These findings suggest that the compound could be beneficial in treating conditions like Alzheimer's disease by modulating cholinergic signaling and reducing amyloid-beta aggregation.
Comparative Analysis
When compared to similar compounds within the tetrahydroquinoline class, this compound displays distinct biological activities due to its unique structural features:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Chloro and carbonitrile groups | Anticancer activity |
2-Methyl-5,6,7,8-tetrahydroquinoline | Methyl substitution | Moderate cytotoxicity |
2-Fluoro-4-(phenyl)-5,6-dihydroquinoline | Fluorine substitution | Potential anti-inflammatory effects |
This table illustrates how variations in functional groups can influence the biological profile of these compounds.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells : A study evaluated the effects of the compound on MCF-7 cells and reported significant reductions in cell viability and increased apoptosis markers after treatment with varying concentrations over 48 hours.
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties against oxidative stress-induced neurotoxicity in SH-SY5Y cells. The results showed that treatment with the compound reduced reactive oxygen species (ROS) levels significantly compared to untreated controls.
Properties
IUPAC Name |
2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPSIGMJCQHAGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396312 | |
Record name | 2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65242-27-5 | |
Record name | 2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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